

Application Notes: Cilastatin Ammonium Salt as an Investigative Tool for Carbapenem Resistance

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Compound of Interest

Compound Name: *Cilastatin ammonium salt*

Cat. No.: *B601418*

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Introduction

Cilastatin is widely recognized for its clinical use in combination with the carbapenem antibiotic imipenem. Its primary function in this pairing is to inhibit human renal dehydropeptidase-I (DHP-I), an enzyme that rapidly metabolizes imipenem, thereby increasing the antibiotic's half-life and reducing potential nephrotoxicity.[1] However, for researchers investigating the mechanisms of antibiotic resistance, **cilastatin ammonium salt** offers utility beyond its role as a pharmacokinetic enhancer.

Emerging evidence reveals that cilastatin possesses inhibitory activity against certain bacterial zinc-dependent metallo- β -lactamases (MBLs), a critical class of enzymes responsible for carbapenem resistance.[2][3] Specifically, cilastatin has been shown to inhibit the MBL CphA from *Aeromonas hydrophila*. [2][3] This dual-inhibitory capability—acting on both a human and a bacterial enzyme—positions cilastatin as a valuable tool for dissecting specific carbapenem resistance mechanisms in a laboratory setting.

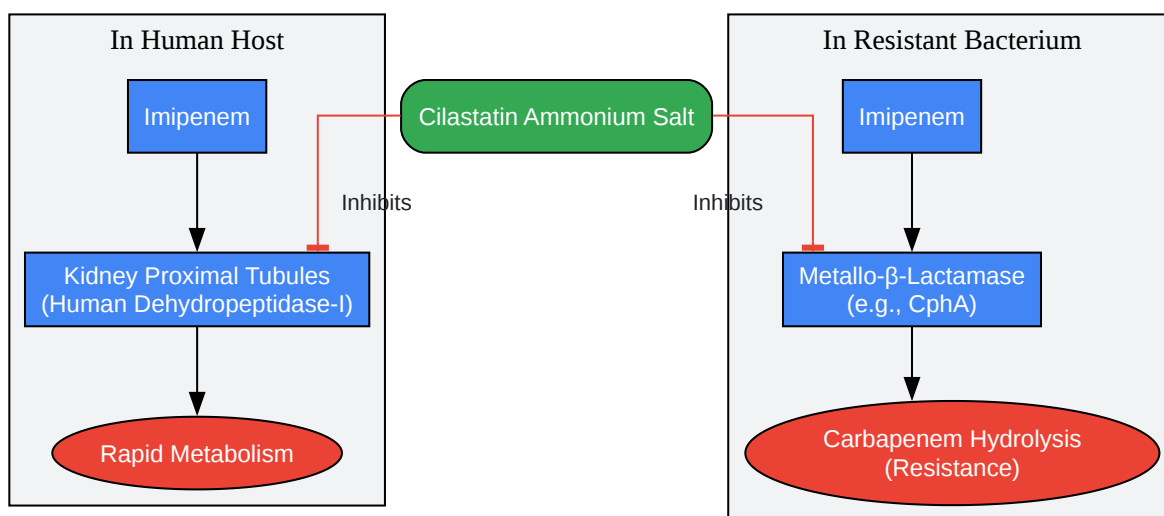
These application notes provide protocols and data to guide researchers in using **cilastatin ammonium salt** to explore and characterize carbapenem resistance, particularly in distinguishing MBL-mediated resistance from other mechanisms such as serine-carbapenemase production or porin loss.

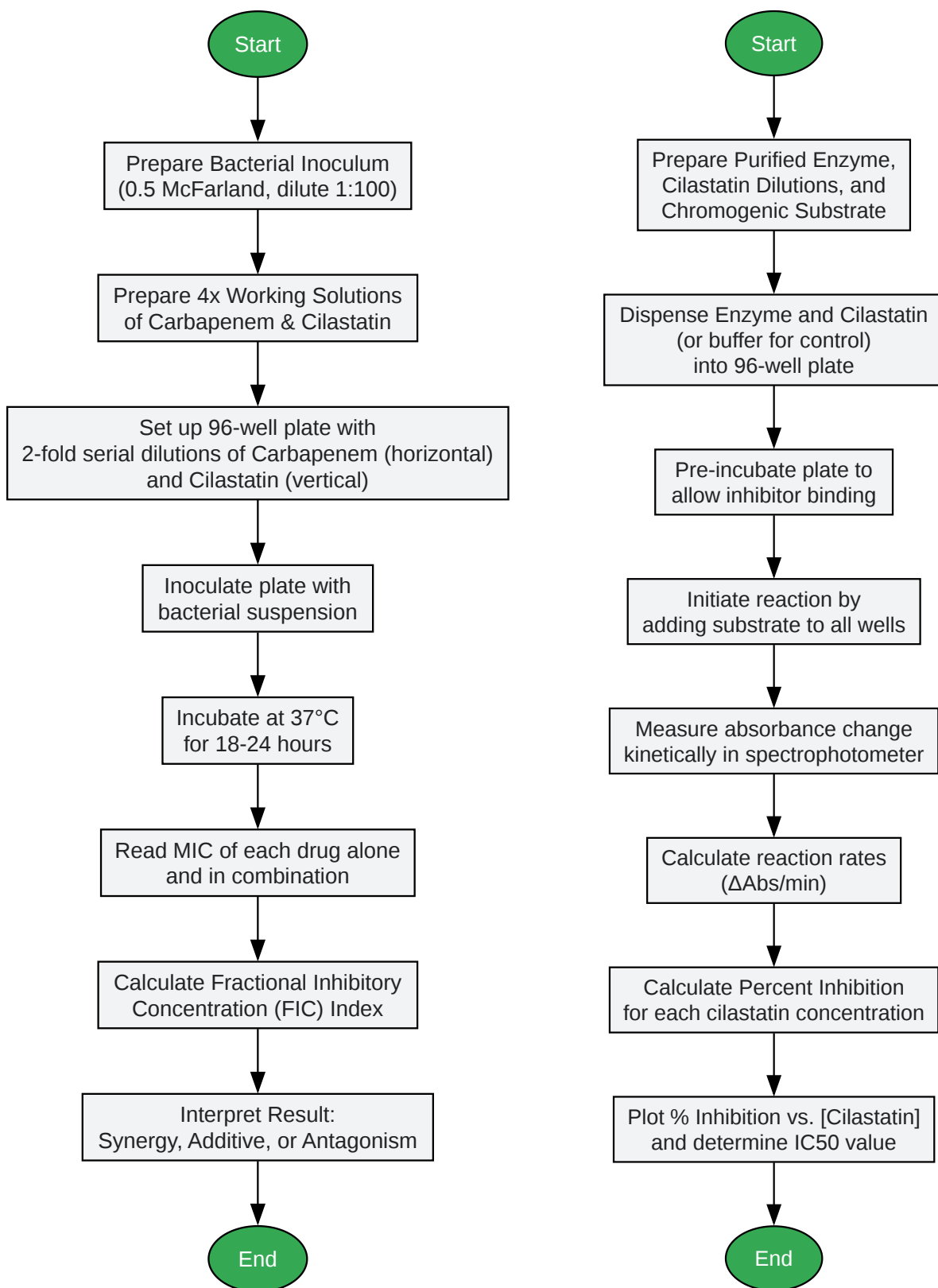
Mechanism of Action in a Research Context

Carbapenem resistance in Gram-negative bacteria is multifactorial. The primary mechanisms include:

- **Enzymatic Degradation:** Production of β -lactamase enzymes that hydrolyze the carbapenem's β -lactam ring. These are broadly divided into serine- β -lactamases (Classes A, C, D) and metallo- β -lactamases (Class B).
- **Efflux Pumps:** Active transport of the antibiotic out of the bacterial cell.
- **Porin Loss/Modification:** Alterations in outer membrane proteins (e.g., OprD in *Pseudomonas aeruginosa*) that prevent the antibiotic from entering the cell.^[4]

Cilastatin's utility stems from its ability to inhibit a subset of Class B metallo- β -lactamases. This allows for the design of experiments to probe whether carbapenem resistance in a particular isolate is MBL-mediated. If the addition of cilastatin restores or significantly increases the susceptibility of a bacterial isolate to a carbapenem, it suggests the involvement of a cilastatin-susceptible MBL.





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